HISPOLON MONOMETHYL ETHER(P)
Description
Properties
CAS No. |
1924-25-0 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Synonyms |
HISPOLON MONOMETHYL ETHER(P) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hispolon Monomethyl Ether
Chemical Synthesis Pathways of Hispolon (B173172) Monomethyl Ether
The generation of hispolon monomethyl ether in a laboratory setting relies on robust and reproducible chemical synthesis pathways. These methods are designed to construct the core structure of the molecule efficiently and with high purity.
Total Synthesis Approaches and Strategies
The total synthesis of hispolon monomethyl ether is primarily achieved through a convergent strategy that involves the condensation of two key building blocks: an appropriately substituted aromatic aldehyde and a β-dicarbonyl compound. A prominent and scalable method for this synthesis is a borate-mediated condensation reaction. quickcompany.in
This approach typically begins with the reaction of acetylacetone (B45752) with a boron-containing reagent, such as boric acid or a borate (B1201080) ester, to form a reactive boron enolate complex. This complex then undergoes a Knoevenagel-type condensation with a suitably protected hydroxybenzaldehyde derivative, for instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), where the other phenolic hydroxyl group is protected. The protection of one hydroxyl group is a critical step to ensure regioselectivity in the subsequent methylation step to yield the monomethyl ether.
Following the condensation reaction, which forms the characteristic α,β-unsaturated β'-diketone backbone of the hispolon scaffold, the final step involves the selective methylation of the remaining free phenolic hydroxyl group. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base. The choice of base and reaction conditions is crucial to prevent undesired side reactions, such as O-methylation of the enolic hydroxyl group of the diketone moiety.
An alternative strategy involves the direct condensation of 3,4-dimethoxybenzaldehyde (B141060) with acetylacetone, followed by selective demethylation of one of the methoxy (B1213986) groups to yield hispolon monomethyl ether. However, controlling the regioselectivity of the demethylation can be challenging.
Optimization of Synthetic Routes for Yield and Purity in Laboratory Settings
The efficiency of the synthesis of hispolon monomethyl ether is a key focus in laboratory settings, with an emphasis on maximizing both the yield and purity of the final product. Optimization strategies often revolve around several key parameters of the condensation reaction and the subsequent purification process.
For the borate-mediated condensation, the choice of solvent, temperature, and catalyst concentration can significantly impact the reaction rate and the formation of byproducts. For instance, conducting the reaction in a high-boiling point solvent can facilitate the removal of water, thereby driving the reaction equilibrium towards the product side.
Purification of the crude product is another critical aspect. Column chromatography is a standard method used to isolate hispolon monomethyl ether from unreacted starting materials and any side products. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is optimized to achieve the best separation. A reported scalable process for the synthesis of hispolon monomethyl ether has achieved a yield of 44% with a high purity of 99% as determined by High-Performance Liquid Chromatography (HPLC). quickcompany.in
Recrystallization is often employed as a final purification step to obtain highly pure crystalline hispolon monomethyl ether, which is essential for accurate biological evaluation and further derivatization studies.
Derivatization Strategies for Hispolon Monomethyl Ether Analogs
The core structure of hispolon monomethyl ether serves as a versatile template for the design and synthesis of a wide array of analogs. These derivatization strategies are aimed at exploring the structure-activity relationship (SAR), enhancing preclinical activity, and developing chemical probes to investigate its mechanism of action.
Design and Synthesis of Novel Hispolon Monomethyl Ether Derivatives for Research Purposes
The design of novel hispolon monomethyl ether derivatives is often guided by computational modeling and a deep understanding of the SAR of the hispolon scaffold. Researchers have systematically modified various parts of the molecule, including the aromatic ring, the β-diketone moiety, and the exocyclic double bond, to generate libraries of new compounds for biological screening. nih.gov
A significant study involved the synthesis of 26 hispolon analogs, which provided valuable insights into the structural requirements for anticancer activity. nih.gov These synthetic efforts have led to the creation of derivatives with altered electronic and steric properties, which can influence their interaction with biological targets.
Table 1: Examples of Synthesized Hispolon Monomethyl Ether Derivatives and their Design Rationale
| Derivative Name | Modification from Hispolon Monomethyl Ether | Rationale |
| Methoxyhispolon methyl ether | Introduction of an additional methoxy group on the aromatic ring | To investigate the effect of increased lipophilicity and altered electronic properties on bioactivity. |
| Dehydroxyhispolon methyl ether | Removal of the hydroxyl group from the aromatic ring | To assess the importance of the phenolic hydroxyl group for biological activity. |
| Hispolon isoxazole (B147169) analog | Conversion of the β-diketone moiety into an isoxazole ring | To explore the impact of replacing the flexible β-diketone with a rigid heterocyclic system on target binding. |
| Hispolon pyrazole (B372694) analog | Conversion of the β-diketone moiety into a pyrazole ring | Similar to the isoxazole analog, this modification aims to investigate the influence of a different heterocyclic core on activity. |
Modification of Core Structure for Enhanced Preclinical Activity
A primary goal of derivatization is to improve the therapeutic potential of hispolon monomethyl ether. This involves modifying its core structure to enhance its potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship studies have revealed that the methylation of the meta-hydroxyl group of hispolon to give hispolon monomethyl ether can enhance its anticancer activity. nih.gov Further modifications to the aromatic ring, such as the introduction of different substituents, can fine-tune this activity.
Another critical structural feature is the exocyclic double bond in the side chain. Hydrogenation of this double bond has been shown to lead to a significant loss of anticancer activity, indicating its crucial role in the molecule's mechanism of action. nih.gov Therefore, modifications that retain or mimic the electronic and conformational properties of this double bond are of particular interest.
The β-diketone moiety is also a key site for modification. Its ability to chelate metal ions and participate in hydrogen bonding suggests that it plays a significant role in target interaction. Replacing this moiety with isoxazole or pyrazole rings has been shown to yield compounds with significant anticancer activity, demonstrating that the core scaffold is amenable to substantial structural changes while retaining biological function. nih.gov
Table 2: Impact of Core Structure Modifications on Preclinical Activity
| Modification | Effect on Preclinical Anticancer Activity |
| Methylation of meta-hydroxyl group (Hispolon to Hispolon Monomethyl Ether) | Enhanced activity |
| Hydrogenation of the side chain double bond | Significant loss of activity |
| Conversion of β-diketone to isoxazole or pyrazole | Retention of significant activity |
Integration of Specific Functional Groups for Mechanistic Probing
To elucidate the molecular mechanisms by which hispolon monomethyl ether and its analogs exert their biological effects, specific functional groups can be integrated into the core structure. These "probe" molecules can be used in various biochemical and cell-based assays to identify cellular targets and signaling pathways.
For example, the synthesis of derivatives with photoaffinity labels or "clickable" functional groups (e.g., alkynes or azides) allows for the covalent labeling and subsequent identification of binding proteins. This approach is invaluable for target deconvolution studies.
Furthermore, the systematic variation of functional groups on the aromatic ring can provide insights into the nature of the binding pocket of a target protein. For instance, comparing the activity of derivatives with electron-donating versus electron-withdrawing substituents can reveal the importance of electronic interactions in the binding event.
Studies on hispolon monomethyl ether and its close analogs have implicated several signaling pathways in their anticancer effects. For instance, methoxyhispolon methyl ether has been shown to target the SRC/STAT3/BCL-2 signaling axis, while dehydroxyhispolon methyl ether has been found to inhibit the WNT/β-catenin signaling pathway. mdpi.comnih.gov These findings, derived from studying specific derivatives, are crucial for understanding the polypharmacology of this class of compounds and for the rational design of future analogs with improved target selectivity.
Preclinical Biological Activities and Mechanistic Investigations of Hispolon Monomethyl Ether
Cellular Antioxidant and Radioprotective Mechanisms of Hispolon (B173172) Monomethyl Ether
Investigation of Reactive Oxygen Species (ROS) Modulation
The antioxidant activity of hispolon derivatives, particularly HMEP, has been linked to their ability to modulate intracellular levels of reactive oxygen species (ROS). Exposure to agents like ionizing radiation can lead to the excessive generation of ROS, causing cellular damage. researchgate.net Preclinical studies in Chinese Hamster Ovary (CHO) cells demonstrated that pretreatment with HMEP resulted in a significant decrease in ROS levels following radiation exposure. nih.govnih.gov This ROS scavenging is considered a key mechanism for the observed antigenotoxic effects of the compound. nih.govnih.gov Similarly, in primary cultured cortical neurons exposed to mobile phone radiation, HMEP was shown to significantly decrease the induced ROS levels. These findings suggest that the pyrazole (B372694) derivatives of HME possess notable antioxidant properties. researchgate.net
Mechanisms of Mitochondrial Function Preservation
Mitochondria are central to cellular metabolism and are a primary site of ROS production. Their dysfunction is a key element in cellular damage from oxidative stress. Research indicates that HME and its pyrazole derivative protect against radiation-induced mitochondrial dysfunction. researchgate.net In a mitochondrial membrane potential (MMP) assay conducted on splenic lymphocytes, both hispolon monomethyl ether and hispolon pyrazole demonstrated a significant rise in MMP, suggesting a protective effect against radiation-induced mitochondrial damage. researchgate.net Further studies on primary cortical neurons showed that HMEP effectively reduced the loss of mitochondrial membrane potential caused by radiation exposure.
Antigenotoxic Effects in Cellular Models
Antigenotoxic effects, or the protection against damage to genetic material, are a critical aspect of radioprotection. While HME was found to be more chemically stable than its parent compound hispolon, it also exhibited increased toxicity, rendering it less suitable for pharmacological use. nih.govnih.gov However, its pyrazole derivative, HMEP, displayed not only improved stability but also a potent antigenotoxic effect against radiation exposure. nih.govnih.gov
In studies using Chinese Hamster Ovary (CHO) cells, pretreatment with HMEP at a non-toxic concentration provided significant protection against DNA damage induced by 4 Gy of radiation. nih.govresearchgate.net This protective effect was confirmed through micronuclei and γ-H2AX assays, which are standard methods for assessing genotoxicity. nih.govresearchgate.net The antigenotoxic activity of HMEP is attributed to its ability to scavenge the ROS generated by radiation. nih.govnih.gov Furthermore, HMEP was found to reduce DNA damage in cortical neurons that were exposed to mobile phone radiation.
Table 1: Summary of Antioxidant and Radioprotective Effects of Hispolon Monomethyl Ether Derivatives
| Activity | Compound | Cellular Model | Key Findings | Reference |
|---|---|---|---|---|
| ROS Modulation | Hispolon Monomethyl Ether Pyrazole (HMEP) | Chinese Hamster Ovary (CHO) Cells | Significantly decreased radiation-induced ROS levels. | nih.gov, nih.gov |
| Mitochondrial Preservation | Hispolon Monomethyl Ether (HME) | Splenic Lymphocytes | Protected against radiation-induced mitochondrial dysfunction. | researchgate.net |
| Antigenotoxicity | Hispolon Monomethyl Ether Pyrazole (HMEP) | Chinese Hamster Ovary (CHO) Cells | Protected against radiation-induced DNA damage (micronuclei formation). | nih.gov, researchgate.net |
Molecular Mechanisms Underlying Anti-inflammatory Activities
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)
The inflammatory response involves a complex cascade of signaling molecules, including pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The parent compound, hispolon, has been shown to significantly suppress the production of both TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov While direct inhibition of cytokine production by HME is less characterized, its mechanism of action is closely tied to the IL-6 signaling pathway. Specifically, HME has been demonstrated to block the activation of STAT3 that is induced by IL-6 in human bladder cancer and triple-negative breast cancer cell lines. nih.govmdpi.com This indicates that HME can interfere with the signaling cascade initiated by IL-6, a key cytokine in chronic inflammation.
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, STAT3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in inflammatory processes and is often persistently activated in inflammatory diseases and cancers. mdpi.com Hispolon monomethyl ether (HME) has been identified as an inhibitor of STAT3 activation. mdpi.com In human urinary bladder transitional carcinoma cell lines, HME was shown to reduce the levels of tyrosine 705-phosphorylated STAT3, which is the active form of the protein. mdpi.com This inhibition occurred for both constitutively active STAT3 and STAT3 activation induced by IL-6. mdpi.com
Further investigation into the mechanism revealed that HME likely acts by repressing the activation of SRC, an upstream kinase that phosphorylates and activates STAT3. mdpi.com By blocking the SRC/STAT3 signaling axis, HME disrupts the downstream expression of target genes that promote cell survival and inflammation. mdpi.com The critical role of STAT3 blockade in HME's action was confirmed in studies where cells expressing a permanently active form of STAT3 were resistant to HME-induced effects. mdpi.com This positions the inhibition of the SRC/STAT3 pathway as a key molecular mechanism for the biological activities of Hispolon Monomethyl Ether.
Table 2: Summary of Anti-inflammatory Mechanisms of Hispolon Monomethyl Ether
| Pathway/Target | Compound | Cellular Model | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| Cytokine Signaling | Hispolon Monomethyl Ether (HME) | Human Bladder & Breast Cancer Cells | Blocks Interleukin-6 (IL-6)-induced STAT3 activation. | mdpi.com, nih.gov |
| Inflammatory Signaling | Hispolon Monomethyl Ether (HME) | Human Urinary Bladder Carcinoma Cells | Inhibits STAT3 phosphorylation (activation) by repressing the upstream kinase SRC. | mdpi.com |
Impact on Inflammatory Mediators (e.g., iNOS, COX-2)
Hispolon Monomethyl Ether (HME), a structural analog of hispolon, has demonstrated notable anti-inflammatory properties in preclinical studies. Research indicates that like its parent compound, HME can modulate key inflammatory enzymes. researchgate.netresearchgate.net Specifically, studies investigating the effects of hispolon and its derivatives on macrophage cells have shown significant inhibitory activity against the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
In one comparative study, Hispolon Monomethyl Ether (referred to as HIS-ME) was evaluated alongside hispolon (HIS) and dehydroxyhispolon (D-HIS) for its ability to suppress iNOS and COX-2 protein expression induced by Propionibacterium acnes in macrophages. While hispolon itself showed the most potent inhibition, the results indicated that its structural analogs, including HME, also possess the capacity to decrease the production of these pro-inflammatory mediators. researchgate.net The excessive production of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 are central to the inflammatory response. nih.govmdpi.com The ability of HME to inhibit the expression of these enzymes suggests a potential mechanism for its anti-inflammatory effects by reducing the levels of their respective inflammatory products. researchgate.net
Table 1: Effect of Hispolon Analogs on Inflammatory Mediator Expression
| Compound | Target Mediator | Effect | Reference |
|---|---|---|---|
| Hispolon Monomethyl Ether (HIS-ME) | iNOS, COX-2 | Inhibited protein expression | researchgate.net |
| Hispolon (HIS) | iNOS, COX-2 | Showed the most significant inhibition of protein expression | researchgate.net |
| Dehydroxyhispolon (D-HIS) | iNOS, COX-2 | Inhibited protein expression | researchgate.net |
Preclinical Anticancer Research of Hispolon Monomethyl Ether
Hispolon Monomethyl Ether (HME), also referred to in some studies as Methoxyhispolon Methyl Ether (MHME), has emerged as a compound of interest in preclinical cancer research. nih.govmdpi.comnih.gov As a derivative of hispolon, a polyphenol known for its broad-spectrum anticancer activities, HME has been investigated for its cytotoxic and pro-apoptotic effects in various cancer cell lines. researchgate.netnih.gov
Studies have demonstrated that HME is cytotoxic to human triple-negative breast cancer (TNBC) cell lines (HS578T, MDA-MB-231, and MDA-MB-436) and human urinary bladder transitional carcinoma cell lines (J82, T24, and TCCSUP). nih.govmdpi.comnih.gov Notably, its cytotoxic potency against TNBC cells was found to be greater than that of its parent compound, hispolon. nih.gov The primary mechanism underlying this cytotoxicity appears to be the induction of apoptosis, or programmed cell death. mdpi.comnih.gov
Mechanisms of Apoptosis Induction in In Vitro Cancer Models
A key mechanism through which Hispolon Monomethyl Ether induces apoptosis is the activation of the caspase cascade. Caspases are a family of protease enzymes that play an essential role in executing the apoptotic program. In studies involving human bladder cancer cells, treatment with HME led to a significant increase in the levels of cleaved poly-ADP-ribose polymerase (PARP). mdpi.com PARP cleavage is a well-established hallmark of the activation of executioner caspases, such as caspase-3. mdpi.com
While direct measurement of caspase-3, -8, and -9 activation for HME is detailed in the broader context of its parent compound, hispolon, the downstream evidence in HME-treated cells strongly supports the involvement of this pathway. mdpi.comnih.govdoi.org For instance, hispolon has been shown to induce apoptosis in acute myeloid leukemia and nasopharyngeal carcinoma cells through the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.govdoi.orgnih.gov The observation of PARP cleavage in HME-treated bladder cancer cells aligns with this mechanism, suggesting that HME triggers an apoptotic cascade culminating in caspase activation. mdpi.com
The induction of apoptosis by Hispolon Monomethyl Ether is closely linked to the disruption of the mitochondrial pathway. researchgate.net This pathway, also known as the intrinsic pathway of apoptosis, is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. youtube.com Research on hispolon has shown that it can induce a loss of mitochondrial membrane potential (MMP), a critical event in this apoptotic pathway. researchgate.net The loss of MMP leads to increased mitochondrial permeability and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade. researchgate.netyoutube.com
Alterations in mitochondrial membrane potential are a crucial early event in apoptosis. nih.gov While studies on HME focus on the downstream effects, the modulation of Bcl-2 family proteins by HME strongly implies an upstream action on the mitochondria. nih.gov Specifically, the downregulation of anti-apoptotic proteins like BCL-2 by HME would favor the permeabilization of the mitochondrial outer membrane, leading to the disruption of membrane potential and initiating the apoptotic cascade. nih.govresearchgate.net
A critical aspect of the pro-apoptotic mechanism of Hispolon Monomethyl Ether is its ability to regulate the expression of Bcl-2 family proteins. nih.gov These proteins are central regulators of the mitochondrial apoptotic pathway, with a balance between anti-apoptotic members (e.g., BCL-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak) determining the cell's fate. springernature.comresearchgate.net
Research on a hispolon analog, Methoxyhispolon Methyl Ether (MHME), has provided direct evidence of this regulatory role in triple-negative breast cancer (TNBC) cells. MHME treatment was found to downregulate the anti-apoptotic protein BCL-2. nih.gov This effect was shown to be dependent on the inhibition of the STAT3 signaling pathway. Crucially, when TNBC cells were engineered to overexpress BCL-2, they became resistant to the apoptosis-inducing effects of MHME. nih.gov This finding indicates that the downregulation of BCL-2 is a key event responsible for the pro-apoptotic activity of MHME. nih.gov By suppressing a critical survival protein like BCL-2, HME shifts the cellular balance towards apoptosis, facilitating cancer cell death. nih.gov
Table 2: Mechanistic Actions of Hispolon Monomethyl Ether in Preclinical Cancer Models
| Cancer Model | Key Mechanistic Finding | Effect on Apoptosis | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Downregulation of anti-apoptotic protein BCL-2 via SRC/STAT3 axis inhibition. | Induction of apoptosis. | nih.gov |
| Human Urinary Bladder Transitional Carcinoma | Induction of PARP cleavage, indicating caspase activation. | Induction of apoptosis. | mdpi.com |
| Human Urinary Bladder Transitional Carcinoma | Inhibition of STAT3 activation and downregulation of survivin. | Induction of cytotoxicity and apoptosis. | nih.govnih.gov |
Cell Cycle Arrest Mechanisms in Preclinical Studies
The anticancer activity of hispolon, the parent compound of Hispolon Monomethyl Ether, has been linked to its ability to halt cell cycle progression in various cancer cells. researchgate.netresearchgate.netmdpi.com Depending on the cancer type, hispolon has been reported to induce cell cycle arrest at the G0/G1, S, or G2/M phases. researchgate.netresearchgate.netmdpi.com For example, in glioblastoma cells, hispolon treatment led to G2/M phase arrest by decreasing the expression of key regulatory proteins such as cyclin B1, cdc2, and cdc25c. mdpi.comnih.gov In prostate cancer cells, it induced S phase arrest associated with the downregulation of cyclin B1, cyclin D1, and CDK4. researchgate.net
While the cytotoxic and pro-apoptotic effects of Hispolon Monomethyl Ether (HME) have been established, the specific mechanisms related to cell cycle arrest are less defined in the available literature. nih.gov Research on bladder cancer cells has noted that hispolon can induce antiproliferation by arresting the cell cycle at the G2/M phase. nih.gov However, studies focusing on HME in the same cancer type have primarily centered on its ability to induce apoptotic cell death rather than its direct effects on cell cycle progression. mdpi.comnih.gov Therefore, while it is plausible that HME shares the cell cycle arrest capabilities of its parent compound, further specific investigation is required to fully elucidate its impact on cell cycle regulatory proteins in different cancer models.
Compound Names
| Abbreviation | Full Name |
| HME | Hispolon Monomethyl Ether |
| MHME | Methoxyhispolon Methyl Ether |
| HIS | Hispolon |
| D-HIS | Dehydroxyhispolon |
| iNOS | Inducible Nitric Oxide Synthase |
| COX-2 | Cyclooxygenase-2 |
| PARP | Poly-ADP-Ribose Polymerase |
| BCL-2 | B-cell lymphoma 2 |
| Bcl-xL | B-cell lymphoma-extra large |
| Bax | Bcl-2-associated X protein |
| STAT3 | Signal Transducer and Activator of Transcription 3 |
| cdc2 | Cell division cycle 2 |
| cdc25c | Cell division cycle 25c |
| CDK4 | Cyclin-dependent kinase 4 |
Inhibition of Metastasis and Invasion in In Vitro Models
The metastatic cascade, involving the invasion of surrounding tissues and migration to distant sites, is a hallmark of cancer malignancy. While direct evidence for hispolon monomethyl ether's anti-metastatic properties is still under investigation, studies on hispolon have shown significant inhibitory effects on these processes.
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Hispolon has been shown to inhibit the expression and activity of MMP-2 and MMP-9 in various cancer cell lines. In SK-Hep1 human hepatoma cells, hispolon treatment suppressed metastasis by inhibiting both MMP-2 and MMP-9. In MDA-MB-231 human breast cancer cells, hispolon was found to reduce the secretion and expression of MMP-9 in a dose-dependent manner. nih.gov This effect was linked to the inhibition of the NF-κB signaling pathway, which is a known regulator of MMP-9 expression. nih.gov
Epithelial-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire a more motile and invasive mesenchymal phenotype. A key event in EMT is the downregulation of E-cadherin and the upregulation of N-cadherin. Research has demonstrated that hispolon can modulate these EMT markers. In glioblastoma cells, hispolon treatment markedly induced the expression of the epithelial marker E-cadherin while reducing the expression of the mesenchymal marker N-cadherin, as well as other EMT-associated transcription factors like Snail1, Snail2 (Slug), and Twist. nih.gov In another study on breast cancer cells, hispolon was found to suppress cell migration by upregulating E-cadherin and downregulating the transcriptional repressor Slug. nih.gov
Table 3: Effect of Hispolon on EMT Markers in Glioblastoma Cells
| Marker | Effect of Hispolon Treatment |
| E-cadherin | Upregulation |
| N-cadherin | Downregulation |
| Snail1 | Downregulation |
| Snail2 (Slug) | Downregulation |
| Twist | Downregulation |
The anti-migratory and anti-invasive properties of hispolon have been confirmed through in vitro assays. In a wound-healing assay, hispolon at a concentration of 75 μM significantly decreased the migration of C6 and DBTRG glioblastoma cells by 56% and 57%, respectively, after 24 hours. nih.gov Furthermore, a transwell assay demonstrated that hispolon inhibited both the migration and invasion of these glioblastoma cells. nih.gov For instance, hispolon inhibited the migration of C6 and DBTRG cells by 71.9% and 66%, respectively, and their invasion by 50% and 67.6%, respectively. nih.gov Similar inhibitory effects on migration and invasion have been observed in cervical cancer cells and nasopharyngeal carcinoma cells treated with hispolon. researchgate.netnih.gov
Table 4: Effect of Hispolon on Glioblastoma Cell Migration and Invasion
| Assay | Cell Line | Inhibition by Hispolon (75 μM) |
| Wound Healing (Migration) | C6 | 56% |
| DBTRG | 57% | |
| Transwell (Migration) | C6 | 71.9% |
| DBTRG | 66% | |
| Transwell (Invasion) | C6 | 50% |
| DBTRG | 67.6% |
Targeting Specific Oncogenic Signaling Pathways
A significant finding in the study of hispolon monomethyl ether is its ability to target specific signaling pathways that are aberrantly activated in cancer. Research has shown that hispolon monomethyl ether exerts its cytotoxic effects in human urinary bladder transitional carcinoma cell lines by suppressing the SRC/STAT3/Survivin signaling axis. mdpi.comnih.gov
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. mdpi.com Hispolon monomethyl ether has been found to block the activation of STAT3 by reducing its phosphorylation at tyrosine 705, both in its constitutive state and when induced by interleukin-6. mdpi.com The study further revealed that this inhibition of STAT3 is likely mediated by repressing the activation of SRC, an upstream kinase of STAT3. nih.gov As a downstream effector of STAT3, the anti-apoptotic protein survivin was also downregulated by hispolon monomethyl ether treatment. mdpi.com Overexpression of a constitutively active form of STAT3 or survivin was able to abolish the cytotoxic effects of hispolon monomethyl ether, confirming the central role of this signaling pathway in its mechanism of action. mdpi.comnih.gov
Interestingly, a related compound, dehydroxyhispolon methyl ether, has been shown to inhibit the WNT/β-catenin signaling pathway in colorectal cancer cells, suggesting that different hispolon derivatives may have distinct oncogenic pathway targets. nih.gov
SRC/STAT3/BCL-2 Axis Suppression
Recent studies have highlighted the ability of HME and its analogs to interfere with the SRC/STAT3/BCL-2 signaling pathway, a critical axis for cell survival and proliferation in various cancers.
Hispolon Monomethyl Ether (HME) has been shown to be cytotoxic to a range of human urinary bladder transitional carcinoma cell lines. nih.gov Mechanistic studies revealed that HME blocks the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by reducing the levels of tyrosine 705-phosphorylated STAT3, both constitutively and that induced by interleukin-6. nih.gov This inhibition of STAT3 activation was found to be a key mechanism for the cytotoxic action of HME, as demonstrated by the abrogation of its effects in cells expressing a dominant-active form of STAT3. nih.gov Furthermore, HME was observed to downregulate survivin, a downstream target of STAT3, and this effect was rescued in cells with the dominant-active STAT3 mutant. nih.gov The study also indicated that HME likely inhibits STAT3 by repressing the activation of SRC, an upstream kinase of STAT3, as evidenced by the reduced levels of tyrosine 416-phosphorylated SRC. nih.gov
A related analog, Methoxyhispolon Methyl Ether (MHME), has demonstrated pro-apoptotic and cytotoxic effects against human triple-negative breast cancer (TNBC) cell lines, exhibiting greater potency than hispolon. nih.gov The anti-cancer activity of MHME is attributed to its ability to disrupt the SRC/STAT3/BCL-2 pro-survival signaling axis. nih.gov MHME was found to suppress both the constitutive and interleukin-6-induced activation of STAT3. nih.gov This blockade of STAT3 activation is a crucial component of MHME's cytotoxic effect, as the overexpression of a dominant-active STAT3 mutant mitigated the apoptosis and reduced clonogenicity induced by MHME. nih.gov Moreover, MHME led to the downregulation of BCL-2 in a STAT3-dependent manner, and the overexpression of BCL-2 rendered TNBC cells resistant to MHME-induced apoptosis. nih.gov The study also identified MHME as an inhibitor of SRC activation, and the overexpression of v-src rescued the levels of phosphorylated STAT3 and attenuated apoptosis in MHME-treated cells. nih.gov
Table 1: Effects of Hispolon Monomethyl Ether and its Analog on the SRC/STAT3/BCL-2 Axis
| Compound | Cell Lines | Key Findings | Reference |
| Hispolon Monomethyl Ether (HME) | Human urinary bladder transitional carcinoma cells | Suppresses SRC/STAT3/Survivin signaling axis, leading to cytotoxicity. | nih.govnih.gov |
| Methoxyhispolon Methyl Ether (MHME) | Human triple-negative breast cancer cells | Thwarts the SRC/STAT3/BCL-2 axis, provoking apoptosis. | nih.gov |
PI3K/Akt Pathway Modulation
While direct studies on the effect of Hispolon Monomethyl Ether on the PI3K/Akt pathway are limited, research on its parent compound, hispolon, suggests a potential for interaction. A comprehensive review has indicated that hispolon exerts its anti-cancer effects by targeting multiple cellular signaling pathways, including the PI3K/Akt pathway. nih.gov Furthermore, a study on HME's impact on the SRC/STAT3 axis in bladder cancer cells suggested that other signaling pathways downstream of SRC, such as the PI3K/Akt pathway, could also be involved in its mechanism of action. mdpi.com This suggests that the modulation of the PI3K/Akt pathway may be a component of the broader anti-cancer activity of hispolon and its derivatives, though further specific investigation into HME is warranted.
MAPK (ERK, JNK, p38) Pathway Investigation
Similar to the PI3K/Akt pathway, direct research on Hispolon Monomethyl Ether's role in the MAPK signaling pathway is not yet extensively documented. However, studies on hispolon provide insights into the potential effects of its derivatives. A review on hispolon has identified the MAPK pathway as one of the cellular signaling cascades it targets to induce apoptosis and inhibit metastasis. nih.gov Additionally, research on the effects of HME on the SRC/STAT3 signaling pathway in bladder cancer has led to the hypothesis that other downstream pathways of SRC, including the MAPK pathway, may contribute to its anti-cancer activities. mdpi.com This indicates a potential for HME to influence MAPK signaling, which would require further dedicated research for confirmation.
NF-κB Signaling Pathway Inhibition
Research has demonstrated that hispolon can inhibit the NF-κB signaling pathway. In a study on human breast cancer cells, hispolon was found to prevent the TPA-induced phosphorylation of IκBα in a dose-dependent manner. nih.gov This action is significant as the phosphorylation of IκBα is a critical step in the activation of NF-κB. nih.gov The study also showed that hispolon significantly reduced the TPA-induced DNA binding activity of NF-κB. nih.gov These findings suggest that hispolon inhibits the expression of genes regulated by NF-κB by blocking its signaling pathway. nih.gov While this research was conducted on hispolon, it provides a strong rationale for investigating whether Hispolon Monomethyl Ether shares this inhibitory effect on the NF-κB pathway.
WNT/β-catenin Signaling Axis Research
Investigations into a derivative of hispolon, Dehydroxyhispolon methyl ether (DHME), have revealed its potent inhibitory effects on the WNT/β-catenin signaling pathway in human colorectal cancer (CRC) cells. nih.gov This pathway is aberrantly activated in a majority of CRC cases and is crucial for cancer initiation and progression. nih.gov The study found that DHME was more cytotoxic to a panel of human CRC cell lines than hispolon, while showing limited toxicity to normal human colon cells. nih.gov The cytotoxic effect of DHME was attributed to the induction of apoptosis. nih.gov Mechanistically, DHME was shown to inhibit β-catenin-mediated, T-cell factor (TCF)-dependent transcriptional activity, indicating a disruption of the WNT/β-catenin signaling pathway. nih.gov The ectopic expression of a dominant-active β-catenin mutant was able to abolish the apoptosis induced by DHME and restore the expression of the anti-apoptotic protein BCL-2. nih.gov This research on a close analog of HME suggests that the WNT/β-catenin pathway may be a relevant target for hispolon derivatives.
Immunomodulatory Research of Hispolon Monomethyl Ether in Cell-Based Assays
Effects on Macrophage Activation and Response
While specific studies on the immunomodulatory effects of Hispolon Monomethyl Ether on macrophages are not yet available, research on its parent compound, hispolon, provides valuable insights into its potential in this area. Hispolon has been shown to inhibit inflammatory apoptosis in macrophages by reducing the production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO). nih.gov A mechanistic study indicated that this anti-inflammatory action involves the inhibition of c-Jun N-terminal kinase (JNK) protein phosphorylation and the activation of activator protein-1 (AP-1) and nuclear factor-κB (NF-κB). nih.gov This suggests that hispolon can modulate key inflammatory pathways in macrophages. nih.gov These findings with hispolon lay the groundwork for future investigations into whether Hispolon Monomethyl Ether possesses similar immunomodulatory properties and how its structural modifications might influence these activities.
Table 2: Investigated Signaling Pathways of Hispolon and its Derivatives
| Signaling Pathway | Compound Studied | Key Effect | Reference |
| SRC/STAT3/Survivin | Hispolon Monomethyl Ether (HME) | Suppression | nih.govnih.gov |
| SRC/STAT3/BCL-2 | Methoxyhispolon Methyl Ether (MHME) | Suppression | nih.gov |
| PI3K/Akt | Hispolon | Implied Targeting | nih.gov |
| MAPK | Hispolon | Implied Targeting | nih.gov |
| NF-κB | Hispolon | Inhibition | nih.gov |
| WNT/β-catenin | Dehydroxyhispolon methyl ether (DHME) | Inhibition | nih.gov |
| JNK/NF-κB (in macrophages) | Hispolon | Inhibition | nih.gov |
Modulation of Lymphocyte Proliferation and Function
Hispolon monomethyl ether (HME), a derivative of the bioactive polyphenol hispolon, has been investigated for a range of biological activities. While extensive research has elucidated the immunomodulatory effects of its parent compound, hispolon, on lymphocytes, direct studies on the specific actions of HME on lymphocyte proliferation and function are more limited. However, existing research provides insights into its cytotoxic potential towards lymphocytes and allows for a discussion of its likely mechanisms of action, drawing parallels with the well-documented activities of hispolon.
Research has demonstrated that hispolon significantly suppresses the proliferation of both T and B lymphocytes in a dose-dependent manner. mdpi.com In studies using mouse splenocytes stimulated with mitogens such as concanavalin (B7782731) A (for T cells) and lipopolysaccharide (for B cells), hispolon effectively inhibited the proliferative response. mdpi.com Furthermore, in mixed lymphocyte reaction (MLR) assays, which model cell-mediated immune responses, hispolon was shown to decrease the proliferation of alloantigen-specific T cells. mdpi.com This anti-proliferative effect is also associated with a reduction in the secretion of key cytokines involved in T cell responses, including both T helper type 1 (Th1) and T helper type 2 (Th2) cytokines. mdpi.comnih.gov Specifically, hispolon has been found to suppress the production of interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are crucial for the activation and function of T cells. mdpi.com
While direct studies on the modulation of lymphocyte proliferation by HME are not as prevalent, research into its cytotoxic effects provides important data. A comparative toxicity study on hispolon and its derivatives revealed that HME exhibits significant toxicity towards lymphocytes. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%, was determined for HME in lymphocytes. This finding suggests that, at certain concentrations, HME can suppress lymphocyte viability and, consequently, their proliferative capacity.
The mechanisms underlying the anti-proliferative effects of hispolon on lymphocytes are linked to its ability to modulate key signaling pathways. Hispolon has been shown to target and inhibit the activation of nuclear factor kappa B (NF-κB) and the signal transducer and activator of transcription 3 (STAT3). mdpi.comnih.gov These transcription factors are critical for the expression of genes involved in lymphocyte proliferation, survival, and inflammatory responses. By suppressing the activation of NF-κB and STAT3, hispolon can effectively dampen the immune response. Given that HME is a structural analog of hispolon, it is plausible that it shares similar mechanisms of action. In fact, studies on cancer cell lines have demonstrated that HME can block STAT3 activation. nih.gov
The following table summarizes the cytotoxic effect of Hispolon Monomethyl Ether on lymphocytes as reported in a comparative study with its parent compound, hispolon.
| Compound | Cell Type | IC50 (µM) | Reference |
| Hispolon Monomethyl Ether | Lymphocytes | 20 | nih.gov |
| Hispolon | Lymphocytes | >100 | nih.gov |
Table 1. Comparative cytotoxicity of Hispolon Monomethyl Ether and Hispolon on lymphocytes.
It is important to note that while the cytotoxic data for HME on lymphocytes is available, further research is needed to fully elucidate its specific immunomodulatory effects and the precise mechanisms by which it may modulate lymphocyte proliferation and function in a non-cancer context. The existing evidence, primarily from studies on its parent compound and its effects on other cell types, suggests a potential for HME to act as a suppressor of lymphocyte activity.
Structure Activity Relationship Sar Studies of Hispolon Monomethyl Ether and Its Derivatives
Identification of Key Pharmacophores and Structural Moieties for Biological Activity
The biological activity of hispolon (B173172) and its derivatives, including hispolon monomethyl ether (HME), is intrinsically linked to specific structural features. Research indicates that the phenolic and diketo groups are critical moieties that control the stability and toxicity of these compounds. acs.orgcaribjscitech.com Hispolon itself, a polyphenol structurally similar to curcumin, possesses a styrylpyrone carbon skeleton that serves as an attractive scaffold for drug development. tijer.orgnih.gov
The core structure, characterized by a phenyl ring and a conjugated diketone system, is considered a key pharmacophore. tijer.org The presence of hydroxyl groups on the phenyl ring and the diketo moiety are significant contributors to the molecule's antioxidant and cytotoxic properties. researchgate.net For instance, the instability of the parent compound, hispolon (HS), is partly attributed to the auto-oxidation of its phenolic hydroxyl group. semanticscholar.org The modification of these groups, therefore, has a profound impact on the compound's biological profile. The introduction of a methoxy (B1213986) group to form HME is a key modification that influences both stability and activity. semanticscholar.org Further derivatization, such as the creation of pyrazole (B372694) analogs by blocking the diketo group, has been explored to modulate the compound's properties. caribjscitech.comsemanticscholar.org
Influence of Chemical Modifications on Preclinical Efficacy
Chemical modifications to the hispolon scaffold have a significant influence on the preclinical efficacy of its derivatives, particularly their cytotoxic effects against cancer cell lines.
Methylation: The methylation of the phenolic hydroxyl group to create hispolon monomethyl ether (HME) has been shown to alter its biological activity. In several studies, HME exhibited greater toxicity towards cancer cells compared to the parent compound, hispolon (HS). semanticscholar.orgnih.gov For example, one study found HME to be significantly more toxic than HS in MCF7, A549, CHO, and lymphocyte cell lines. acs.org Another analog, Methoxyhispolon Methyl Ether (MHME), was also found to be more potent than hispolon in exerting cytotoxicity in triple-negative breast cancer (TNBC) cell lines. nih.gov Conversely, dehydroxyhispolon methyl ether (DHME), another derivative, was identified as a more effective and selective pro-apoptotic agent against human colorectal carcinoma cell lines than hispolon. researchgate.netnih.gov
Pyrazole Formation: Blocking the diketo moiety by forming a pyrazole ring leads to a notable decrease in cytotoxicity. Hispolon pyrazole (HP) and hispolon monomethyl ether pyrazole (HMEP) consistently show significantly less toxicity compared to their respective parent compounds, HS and HME. semanticscholar.orgnih.govacs.org This suggests that the diketo group is crucial for the cytotoxic mechanism of these compounds.
Hydrogenation: The hydrogenation of the hispolon bridge has also been identified as a significant modification. Structure-activity relationship studies for anti-proliferative action against HCT116 tumor cells indicated the importance of this structural feature. caribjscitech.com
The following table summarizes the cytotoxic effects (IC₅₀ values) of hispolon and some of its derivatives on various cell lines.
| Compound | MCF7 (μM) | A549 (μM) | CHO (μM) | Lymphocytes (μM) |
| Hispolon (HS) | >100 | >100 | >100 | >100 |
| Hispolon Monomethyl Ether (HME) | 35 | 25 | 89 | 20 |
| Hispolon Pyrazole (HP) | >100 | >100 | >100 | >100 |
| Hispolon Monomethyl Ether Pyrazole (HMEP) | 42 | >100 | >100 | 75 |
| Data sourced from comparative toxicity studies. nih.govacs.org |
Computational Modeling and Docking Studies for SAR Elucidation
Computational modeling and molecular docking studies have been instrumental in elucidating the structure-activity relationships of hispolon monomethyl ether and its derivatives at a molecular level. These in silico approaches help identify potential binding sites on biological targets and explain the observed differences in activity.
Targeting Thioredoxin Reductase (TrxR): Docking studies have established that both hispolon (HS) and HME interact with the NADPH-binding domain of thioredoxin reductase (TrxR). acs.orgnih.govacs.org This interaction, which involves electrostatic and hydrophobic bonds, results in the inhibition of the enzyme's catalytic activity and is believed to be a key mechanism of their toxicity. nih.govresearchgate.netnih.gov In contrast, their pyrazole derivatives, HP and HMEP, show significantly lower inhibition of TrxR, which correlates with their reduced cytotoxicity. acs.org Keto-enol tautomerism of HS and HME was considered in these docking studies to ensure accurate modeling of the interactions. acs.org
Targeting NF-κβ: To develop more potent anticancer agents, molecular modeling and docking have been used to investigate the hispolon-mediated inhibition of the nuclear factor-kappa beta (NF-κβ) complex. nih.gov By analyzing factors such as binding free energy, root mean square deviation (RMSD), and root mean square fluctuation (RMSF), researchers can compare the binding efficiency of different derivatives. nih.gov For example, a designed derivative, DRG2, showed a more stable binding to NF-κβ compared to hispolon, with key hydrophobic interactions involving residues such as Met469, Leu522, and Cys533. nih.gov
Targeting Acetylcholinesterase (AChE): Molecular docking has also been used to study the interaction of hispolon and its analogs with acetylcholinesterase. It was noted that the presence of a C-3 methoxy group on the phenyl ring could lead to steric hindrance, resulting in a loss of polar contact and hydrophobic interactions within the enzyme's active site. nih.gov
These computational studies provide a rational basis for the observed biological activities and guide the design of new, more effective derivatives.
Correlation between Chemical Stability and Structural Features in Biological Matrices
The stability of hispolon derivatives was found to follow the order: Hispolon (HS) < Hispolon Pyrazole (HP) ≈ Hispolon Monomethyl Ether (HME) < Hispolon Monomethyl Ether Pyrazole (HMEP). acs.orgnih.govresearchgate.netnih.gov
Phenolic Hydroxyl Group: The parent compound, hispolon, is the least stable, which is attributed to the auto-oxidation of its phenolic hydroxyl group. semanticscholar.org
Methoxy Group: Substituting the phenolic hydroxyl group with a methoxy group, as in HME, increases the compound's stability compared to HS. nih.govacs.org
Diketo Group and Pyrazole Ring: The diketo group also contributes to instability. acs.org Blocking this group by forming a pyrazole ring, as seen in HP and HMEP, further enhances the chemical stability of the derivatives compared to their respective parent compounds. semanticscholar.orgacs.org HMEP, which contains both a methoxy group and a pyrazole ring, was found to be the most stable among the tested analogs. nih.gov
The stability also varies depending on the matrix. For instance, the degradation of these compounds is slower in a culture medium containing 10% fetal bovine serum compared to a simple phosphate (B84403) buffer, suggesting that interactions with serum components can increase their stability. acs.org
The following table details the degradation of hispolon and its derivatives in different biological matrices.
| Compound | Degradation in Phosphate Buffer (1 hour) | Degradation in Culture Medium (2.5 hours) |
| Hispolon (HS) | 65% | 30% |
| Hispolon Monomethyl Ether (HME) | 30% | 30% |
| Hispolon Pyrazole (HP) | 30% | 15% |
| Hispolon Monomethyl Ether Pyrazole (HMEP) | 15% | 20% |
| Data sourced from chemical stability assays. nih.govacs.org |
Analytical Methods for Hispolon Monomethyl Ether in Research
Methods for Extraction and Isolation from Biological Sources (Preclinical Focus)
While Hispolon (B173172) Monomethyl Ether can be chemically synthesized, its parent compound, hispolon, is naturally derived from various mushroom species, including those of the Phellinus genus. nih.gov The extraction and isolation of hispolon and its derivatives from these biological sources typically involve solvent extraction.
For laboratory-based research, HME is often synthesized and then purified. The purification process commonly involves column chromatography. nih.govquickcompany.in In a typical purification protocol, the crude product containing HME is loaded onto a silica (B1680970) gel column. An eluent, such as chloroform, is then used to separate the components. nih.gov The fractions are collected, and those containing the purified HME are combined. The purity is often confirmed by techniques like High-Performance Liquid Chromatography (HPLC). nih.govquickcompany.in Recrystallization using a solvent system like ethyl acetate (B1210297) and hexane (B92381) is a subsequent step to obtain the compound in a highly pure, crystalline form. nih.gov
Chromatographic and Spectroscopic Techniques for Identification and Quantification
A combination of chromatographic and spectroscopic methods is indispensable for the unambiguous identification and precise quantification of Hispolon Monomethyl Ether and its related compounds in research settings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Hispolon Monomethyl Ether. It is extensively used to determine the purity of synthesized HME, often achieving purities of 99%. nih.govquickcompany.in In research, HPLC can be used to monitor the stability of HME in various media by measuring the decrease in the peak area corresponding to the compound over time.
For the analysis of hispolon, a related compound, a typical HPLC system might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The detection is often performed using a photodiode array (PDA) detector, which can monitor absorbance over a range of wavelengths. researchgate.net
Mass Spectrometry (MS) is a powerful tool for confirming the identity of Hispolon Monomethyl Ether and for studying its metabolites. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and selectivity. The mass-to-charge ratio (m/z) of the molecular ion and its adducts can be precisely measured. For Hispolon Monomethyl Ether, characteristic ions have been identified. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and for identifying metabolites in complex biological samples. In MS/MS, a specific parent ion is selected and fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For the parent compound hispolon, LC-MS/MS has been used to confirm its presence in crude extracts by identifying its parent ion and characteristic daughter ions. researchgate.net
Table 1: Mass Spectrometry Data for Hispolon Monomethyl Ether and Hispolon
| Compound | Ionization Mode | Parent Ion (m/z) | Adducts/Daughter Ions (m/z) | Reference |
|---|---|---|---|---|
| Hispolon Monomethyl Ether | Positive | 235 [M+H]⁺ | 257 [M+Na]⁺, 273 [M+K]⁺ | nih.gov |
| Hispolon | Positive | 218.91 | 176, 160, 135 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of Hispolon Monomethyl Ether and its derivatives. ¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton.
For Hispolon Monomethyl Ether, ¹H NMR spectra have been reported, showing characteristic chemical shifts for the protons in the molecule, including the methoxy (B1213986) group, aromatic protons, and protons of the hexadiene chain. nih.gov This data is crucial for confirming the successful synthesis and purity of the compound.
Table 2: ¹H NMR Spectroscopic Data for Hispolon Monomethyl Ether
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 15.74 | brs | 1H | nih.gov |
| 8.12 | brs | 1H | nih.gov |
| 7.52 | d, J=15.8 Hz | 1H | nih.gov |
| 7.29 | d, J=2.0 Hz | 1H | nih.gov |
| 7.11 | d, J=8.2 Hz | 1H | nih.gov |
| 6.85 | d, J=8.2 Hz | 1H | nih.gov |
| 6.57 | d, J=15.8 Hz | 1H | nih.gov |
| 5.75 | s | 1H | nih.gov |
| 3.89 | s | 3H | nih.gov |
| 2.09 | s | 3H | nih.gov |
Solvent: d₆-acetone, Frequency: 300 MHz
Stability Studies of Hispolon Monomethyl Ether in In Vitro Research Conditions
Understanding the stability of Hispolon Monomethyl Ether in various in vitro experimental conditions is critical for the interpretation of research findings. Studies have been conducted to assess the chemical stability of HME under physiological conditions (37 °C, pH 7.4) in different biological matrices, such as phosphate (B84403) buffer and cell culture medium. nih.govacs.org
These studies have shown that HME is more stable than its parent compound, hispolon. nih.govacs.org The stability of HME and its derivatives has been observed to follow a specific order, with pyrazole (B372694) derivatives showing even greater stability. nih.govacs.org For instance, in a phosphate buffer, HME degraded by 30% within one hour, whereas in a complete culture medium with 10% fetal bovine serum, the degradation was slower, with about 30% degrading in 2.5 hours. nih.govacs.org
Table 3: Comparative Stability of Hispolon and its Derivatives
| Compound | Matrix | Degradation (%) | Time (hours) | Reference |
|---|---|---|---|---|
| Hispolon (HS) | Phosphate Buffer | 65 | 1 | nih.gov |
| Hispolon Monomethyl Ether (HME) | Phosphate Buffer | 30 | 1 | nih.gov |
| Hispolon Pyrazole (HP) | Phosphate Buffer | 30 | 1 | nih.gov |
| Hispolon Monomethyl Ether Pyrazole (HMEP) | Phosphate Buffer | 15 | 1 | nih.gov |
| Hispolon (HS) | Culture Medium (10% FBS) | 30 | 2.5 | nih.gov |
| Hispolon Monomethyl Ether (HME) | Culture Medium (10% FBS) | 30 | 2.5 | nih.gov |
| Hispolon Pyrazole (HP) | Culture Medium (10% FBS) | 15 | 2.5 | nih.gov |
| Hispolon Monomethyl Ether Pyrazole (HMEP) | Culture Medium (10% FBS) | 20 | 2.5 | nih.gov |
Preclinical Pharmacokinetic and Biotransformation Research Excluding Human Clinical Data
Metabolic Fate of Hispolon (B173172) Monomethyl Ether in In Vitro and Animal Models
The metabolic fate of a compound is crucial for understanding its stability and behavior within a biological system. Preclinical in vitro studies have provided initial insights into the stability of Hispolon Monomethyl Ether (HME) in physiological conditions, comparing it with its parent compound, Hispolon (HS), and their pyrazole (B372694) derivatives.
Research investigating the chemical stability of HME in biological matrices has shown it possesses intermediate stability compared to its analogues. nih.govacs.org In a phosphate (B84403) buffer solution (pH 7.4), HME is more stable than Hispolon. acs.org However, its stability is lower than that of its pyrazole derivative, Hispolon Monomethyl Ether Pyrazole (HMEP). nih.govacs.org
Detailed pharmacokinetic studies in animal models specifically detailing the metabolic products of Hispolon Monomethyl Ether are not extensively documented in the current scientific literature. researchgate.net While some studies have utilized its derivative, Hispolon Monomethyl Ether Pyrazole (HMEP), in rat models, they have primarily focused on pharmacological effects rather than metabolic profiling. researchgate.netherbmedpharmacol.com
| Compound | Matrix | Degradation (%) | Time (hours) |
| Hispolon Monomethyl Ether (HME) | Phosphate Buffer (pH 7.4) | 30% | 1 |
| Hispolon Monomethyl Ether (HME) | Cell Culture Medium + 10% FBS | 30% | 2.5 |
| Hispolon (HS) | Phosphate Buffer (pH 7.4) | 65% | 1 |
| Hispolon (HS) | Cell Culture Medium + 10% FBS | 30% | 2.5 |
| Hispolon Monomethyl Ether Pyrazole (HMEP) | Phosphate Buffer (pH 7.4) | 15% | 1 |
| Hispolon Monomethyl Ether Pyrazole (HMEP) | Cell Culture Medium + 10% FBS | 20% | 2.5 |
Enzymatic Biotransformation Pathways
The biotransformation of Hispolon Monomethyl Ether (HME) involves interactions with key cellular enzymes, particularly those involved in the cellular redox state. nih.gov Preclinical research has identified a significant enzymatic target of HME to be Thioredoxin Reductase (TrxR), a critical enzyme in maintaining the intracellular redox balance. nih.govacs.orgresearchgate.net
Studies have established that HME inhibits the activity of TrxR. nih.govresearchgate.net This inhibition is achieved through the interaction of HME with the NADPH-binding domain of the enzyme. nih.govacs.org The binding is characterized by electrostatic and hydrophobic bonds, and kinetic studies have shown that this inhibitory effect on TrxR is reversible. nih.gov The phenolic and diketo structural groups of HME are believed to be important for this interaction and its subsequent toxic mechanisms in certain cell types. nih.govresearchgate.net
Beyond direct enzyme inhibition, HME also influences other enzymatic pathways related to glutathione (B108866) (GSH) metabolism. nih.gov In cell-based models, treatment with HME has been shown to cause a significant increase in the level of Glutathione Reductase (GR), the enzyme responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH). nih.gov Concurrently, HME treatment leads to a decrease in the activity of Glutathione Peroxidase (GPx) and Glutathione S-transferase (GST), enzymes that utilize GSH for detoxification processes. nih.gov This modulation of the glutathione utilization and recycling pathway, rather than an effect on GSH biosynthesis, points to a specific mechanism of biotransformation and cellular interaction. nih.gov
| Enzyme | Effect of HME | Mechanism of Action / Pathway |
| Thioredoxin Reductase (TrxR) | Inhibition | Reversible binding to the NADPH-binding domain via electrostatic and hydrophobic bonds. nih.govacs.org |
| Glutathione Reductase (GR) | Increased Levels | Affects the utilization-recycling pathway of glutathione. nih.gov |
| Glutathione Peroxidase (GPx) | Decreased Levels | Affects the utilization-recycling pathway of glutathione. nih.gov |
| Glutathione S-transferase (GST) | Decreased Levels | Affects the utilization-recycling pathway of glutathione. nih.gov |
Investigation of Absorption Mechanisms in Preclinical Models
The investigation of specific absorption mechanisms for Hispolon Monomethyl Ether (HME) in preclinical models is an area with limited available data. Scientific literature, while detailing some of the in vitro biological activities and stability of HME, does not provide extensive information on its pharmacokinetic profile, including its absorption characteristics from in vivo animal models or in vitro intestinal models like Caco-2 cell assays.
Future Research Directions and Translational Perspectives Academic Focus
Novel Derivative Design and Synthesis for Optimized Preclinical Profiles
The foundation for future research on Hispolon (B173172) Monomethyl Ether lies in the continued design and synthesis of novel derivatives to identify lead molecules with enhanced potency and optimized pharmacological profiles. nih.govresearchgate.net The parent compound, hispolon, has been a starting point for numerous structurally modified analogs to improve its anticancer potential. researchgate.netnih.govmdpi.comresearchgate.net
Chemical modifications of hispolon's aromatic ring have been a primary strategy for generating new analogs with potentially greater anti-cancer effects. researchgate.netnih.gov Research has already demonstrated the success of this approach with compounds like Methoxyhispolon Methyl Ether (MHME) and Dehydroxyhispolon Methyl Ether (DHME), which have shown more potent cytotoxicity against certain cancer cell lines than the original hispolon molecule. nih.govnih.gov For instance, studies on colorectal cancer (CRC) cell lines revealed that DHME exhibited significantly lower IC50 values compared to hispolon. nih.gov Similarly, MHME displayed more potent cytotoxicity than hispolon against a panel of triple-negative breast cancer (TNBC) cell lines. nih.gov
Further synthetic efforts could explore:
Pyrazole (B372694) Derivatives: The creation of pyrazole derivatives of hispolon and hispolon monomethyl ether has been shown to improve chemical stability and enhance antioxidant and radioprotective effects. researchsquare.com
Aromatic Ring Substitutions: Theoretical analyses suggest that substituting the aromatic ring with additional methoxy (B1213986) and hydroxy groups can yield new analogs with potent antiproliferative activity, sometimes exceeding that of hispolon itself. researchgate.net
These synthetic explorations aim to improve efficacy, stability, and selectivity, paving the way for derivatives with superior preclinical characteristics.
Exploration of Additional Molecular Targets and Signaling Networks
A crucial area of ongoing research is the identification and validation of the molecular targets and signaling pathways modulated by Hispolon Monomethyl Ether and its related analogs. Current studies have successfully linked specific derivatives to the disruption of key oncogenic pathways in various cancer types.
The SRC/STAT3 Axis: Hispolon Methyl Ether (HME) has been identified as a novel natural product-based inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.com In human bladder cancer cell lines, HME suppresses the SRC/STAT3/Survivin signaling axis to induce apoptosis. nih.govmdpi.com Similarly, Methoxyhispolon Methyl Ether (MHME) targets the SRC/STAT3/BCL-2 axis in triple-negative breast cancer cells, leading to apoptosis by inhibiting STAT3 activation. nih.gov
The WNT/β-Catenin Pathway: In colorectal cancer models, Dehydroxyhispolon Methyl Ether (DHME) has been shown to exert its proapoptotic effects by inhibiting the aberrantly active WNT/β-catenin signaling pathway. nih.govresearchgate.net
While these findings are significant, future investigations should broaden the search for other molecular interactions. It has been noted that other cell-death mechanisms, such as autophagy and ferroptosis, may be involved in the cytotoxic effects of hispolon analogs, warranting further exploration. nih.gov In silico approaches have also suggested other potential targets for hispolon derivatives, including histone deacetylase and NF-κB, which require experimental validation. researchgate.netnih.gov
| Hispolon Derivative | Cancer Type | Identified Molecular Target / Signaling Pathway |
|---|---|---|
| Hispolon Methyl Ether (HME) | Urinary Bladder Transitional Carcinoma | SRC/STAT3/Survivin Signaling Axis nih.govmdpi.com |
| Methoxyhispolon Methyl Ether (MHME) | Triple-Negative Breast Cancer (TNBC) | SRC/STAT3/BCL-2 Signaling Axis nih.gov |
| Dehydroxyhispolon Methyl Ether (DHME) | Colorectal Carcinoma (CRC) | WNT/β-Catenin Signaling Axis nih.govresearchgate.net |
Development of Advanced Preclinical Models for Mechanistic Studies
To date, the majority of research on Hispolon Monomethyl Ether and its analogs has been conducted using in vitro models, such as panels of human cancer cell lines. nih.govmdpi.comnih.gov These studies have been instrumental in establishing cytotoxicity and elucidating primary mechanisms of action. However, for translational progression, it is imperative to validate these findings in more complex, advanced preclinical models.
The necessary next step involves the use of in vivo animal models to assess efficacy and pharmacodynamics in a physiological context. nih.gov Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are particularly relevant. The parent compound, hispolon, has already demonstrated the ability to retard xenograft tumor growth, suggesting this model is appropriate for evaluating its more potent derivatives. researchgate.netnih.govmdpi.com
Future studies should prioritize:
Tumor Xenograft Models: To confirm that the in vitro cytotoxic effects of compounds like MHME and DHME translate to tumor growth retardation in vivo. nih.gov
Pharmacokinetic and Toxicological Analyses: Animal models are essential for acquiring critical information on the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as for establishing initial toxicological profiles. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research
Current mechanistic studies on Hispolon Monomethyl Ether have primarily focused on specific, targeted signaling pathways. The integration of high-throughput "omics" technologies represents a powerful future direction to gain a comprehensive, unbiased understanding of the compound's cellular impact.
Proteomics: Global proteomic analyses could uncover the full spectrum of protein expression changes induced by Hispolon Monomethyl Ether treatment. This could reveal previously unknown molecular targets and off-target effects, providing a more holistic view of its mechanism of action beyond the already identified pathways like STAT3 and WNT/β-catenin.
Metabolomics: Analyzing the global metabolic profile of cancer cells treated with the compound could elucidate how it alters cellular metabolism. This is particularly relevant as metabolic reprogramming is a hallmark of cancer, and identifying compounds that can disrupt these processes is a key therapeutic strategy.
Genomics and Transcriptomics: These technologies can identify changes in gene expression patterns following treatment, offering insights into the transcriptional networks regulated by the compound and helping to identify potential biomarkers of response.
Potential as a Lead Compound for Drug Discovery and Lead Optimization (Preclinical Stage)
Hispolon and its derivatives, including Hispolon Monomethyl Ether, are considered promising lead compounds for the development of novel anticancer agents. researchgate.netnih.govmdpi.comresearchgate.net A lead compound is a chemical starting point for drug design and development. The compelling preclinical data gathered so far strongly support the potential of this chemical scaffold for further optimization.
Key evidence supporting its status as a valuable lead compound includes:
Demonstrated Biological Activity: The consistent demonstration of potent in vitro cytotoxicity against a variety of human cancer cell lines provides a strong foundation for further development. nih.govmdpi.comnih.gov
Enhanced Potency of Derivatives: The successful synthesis of analogs like DHME and MHME with superior cytotoxicity compared to the parent hispolon molecule highlights the "drugability" and potential for optimization of the core structure. nih.govresearchgate.netresearchgate.netnih.gov
Targeted Mechanisms of Action: The ability of these compounds to inhibit well-defined, oncogenic signaling pathways (e.g., STAT3, WNT) validates them as targeted agents, which is a highly desirable characteristic in modern drug discovery. nih.govmdpi.comnih.gov
Q & A
Basic Question: What are the key physicochemical properties and structural identification methods for Hispolon Monomethyl Ether(P)?
Answer:
Hispolon Monomethyl Ether(P) (CAS#: 1924-25-0) has the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol . Structural identification typically employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the methyl ether substitution and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detection of characteristic functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹).
For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended, using reference standards for calibration .
Basic Question: What synthetic routes are commonly used to produce Hispolon Monomethyl Ether(P) in laboratory settings?
Answer:
The synthesis often involves:
- Methylation of Hispolon : Reaction with methylating agents (e.g., dimethyl sulfate or methyl iodide) under basic conditions (K₂CO₃/NaH).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Key parameters include temperature control (0–25°C) to avoid over-methylation and monitoring reaction progress via TLC .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for Hispolon Monomethyl Ether(P)?
Answer:
Discrepancies in bioactivity data (e.g., cytotoxicity or antioxidant effects) may arise from:
- Purity Variability : Batch-to-batch differences in synthesis; use HPLC to ensure ≥95% purity .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration), and exposure times.
- Metabolic Stability : Evaluate compound stability in assay media (e.g., LC-MS to detect degradation products). Cross-reference with databases like PubChem or ChEMBL for comparative analyses .
Advanced Question: What are the recommended safety protocols for handling Hispolon Monomethyl Ether(P) in laboratory settings?
Answer:
While direct toxicity data for Hispolon Monomethyl Ether(P) is limited, analogous monomethyl ethers (e.g., ethylene glycol monomethyl ether) suggest precautions:
- Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Exposure Monitoring : Air sampling for volatile byproducts (e.g., methylating agents).
- Emergency Measures : Immediate eye wash and shower access in case of contact . Document all protocols using NIOSH Control Banding guidelines .
Advanced Question: How can researchers design experiments to assess the metabolic stability of Hispolon Monomethyl Ether(P) in vitro?
Answer:
A robust experimental design includes:
- Hepatocyte/Microsome Incubations : Use human liver microsomes (HLM) or primary hepatocytes with NADPH cofactor.
- Time-Course Sampling : Collect aliquots at 0, 15, 30, 60, and 120 min for LC-MS/MS analysis.
- Metabolite Identification : Compare MS/MS fragmentation patterns with predicted Phase I/II metabolites (e.g., demethylation, glucuronidation).
Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .
Advanced Question: What strategies can mitigate batch-to-batch variability in Hispolon Monomethyl Ether(P) during preclinical studies?
Answer:
- Quality Control (QC) : Implement strict HPLC-UV/HRMS criteria for purity (>95%) and confirm absence of impurities (e.g., residual Hispolon).
- Stability Studies : Store batches at –20°C under nitrogen; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
- Documentation : Maintain batch records with synthesis parameters (reagent equivalents, reaction time) and analytical chromatograms .
Advanced Question: How can computational methods enhance the study of Hispolon Monomethyl Ether(P)’s structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors).
- QSAR Modeling : Develop quantitative SAR models with descriptors (logP, polar surface area) and bioactivity data from public databases.
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess conformational stability in aqueous/lipid environments. Validate predictions with in vitro assays .
Basic Question: What solvents and storage conditions are optimal for Hispolon Monomethyl Ether(P) in experimental workflows?
Answer:
- Solubility : Soluble in DMSO, ethanol, and methanol; poorly soluble in water. Prepare stock solutions in DMSO (10 mM) and dilute in buffered media (<0.1% final concentration).
- Storage : Store lyophilized powder at –20°C in amber vials under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
